Predictable Duration of Action Differentiates Estradiol Valerate from Estradiol Cypionate and Benzoate
In a direct, head-to-head clinical pharmacokinetic study, estradiol valerate (EV) demonstrated a distinct and intermediate duration of elevated estrogen levels compared to estradiol cypionate (EC) and estradiol benzoate (EB) [1]. Following a single 5.0 mg intramuscular dose, the average duration of elevated estradiol and estrone levels was 7-8 days for EV, compared to approximately 11 days for EC and only 4-5 days for EB [1]. This profile led the investigators to conclude that estradiol valerate provides the 'most predictable pharmacokinetic behaviour' among the three esters studied, a key differentiator for clinical applications where stable, week-long coverage is required without the extended tail of a longer-acting ester [1].
| Evidence Dimension | Duration of elevated estrogen levels post single 5.0 mg IM injection |
|---|---|
| Target Compound Data | 7–8 days |
| Comparator Or Baseline | Estradiol Cypionate (EC): ~11 days; Estradiol Benzoate (EB): 4–5 days |
| Quantified Difference | EV duration is 3-4 days shorter than EC and 2-3 days longer than EB |
| Conditions | Randomized clinical trial in healthy women (n=10, 9, and 10 respectively) receiving a single IM dose of 5.0 mg in arachis oil; endogenous estrogen suppressed by oral contraceptive. |
Why This Matters
This intermediate pharmacokinetic profile offers a therapeutically advantageous balance, providing sustained efficacy over one week while minimizing the risk of prolonged systemic exposure and accumulation associated with cypionate.
- [1] Oriowo MA, Landgren BM, Stenström B, Diczfalusy E. A comparison of the pharmacokinetic properties of three estradiol esters. Contraception. 1980 Apr;21(4):415-24. View Source
